molecular formula C27H31N3O4 B6556041 ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate CAS No. 1040636-00-7

ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate

Cat. No.: B6556041
CAS No.: 1040636-00-7
M. Wt: 461.6 g/mol
InChI Key: YAUKYTDHNSDEQF-UHFFFAOYSA-N
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Description

Ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C27H31N3O4 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.23145648 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications, particularly in the field of oncology. Its structure features a quinoline moiety, which is known for various biological activities, including anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cell lines, and potential as a lead compound for drug development.

The molecular formula of this compound is C27H31N3O4C_{27}H_{31}N_{3}O_{4} with a molecular weight of 461.6 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C27H31N3O4
Molecular Weight 461.6 g/mol
CAS Number 1040636-00-7

The biological activity of this compound appears to be linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels, similar to other quinoline derivatives .

Efficacy Against Cancer Cell Lines

Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-70.481.93
HCT-1160.192.84

These results indicate that this compound exhibits potent anticancer activity, comparable or superior to established reference compounds .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant G1 phase arrest and increased apoptotic markers, including elevated caspase-3/7 activity . This suggests its potential as an anticancer agent by disrupting cell cycle progression.
  • Comparative Analysis : In a comparative study with other quinoline derivatives, this compound showed enhanced activity due to the presence of electron-donating groups which facilitated stronger interactions with target proteins involved in cancer cell proliferation .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinity between the compound and key targets involved in tumorigenesis, supporting its role as a lead candidate for further development .

Properties

IUPAC Name

ethyl 4-[[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-4-33-25-17-24(19-8-6-18(3)7-9-19)29-23-11-10-20(16-22(23)25)26(31)28-21-12-14-30(15-13-21)27(32)34-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUKYTDHNSDEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OCC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.